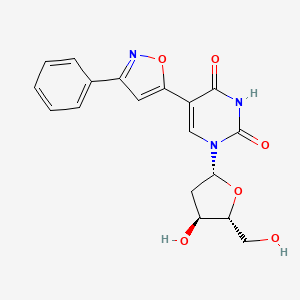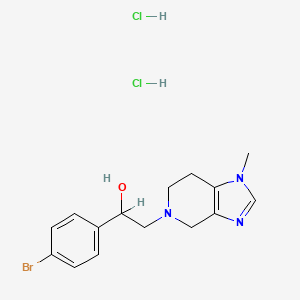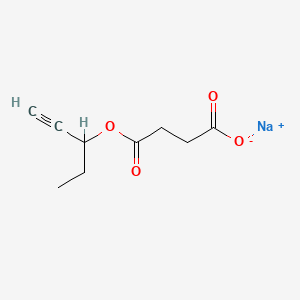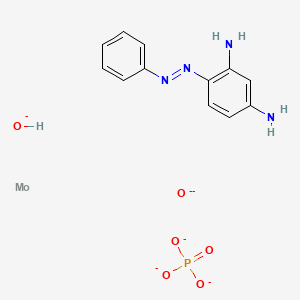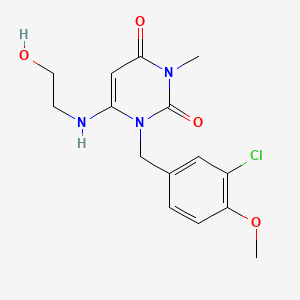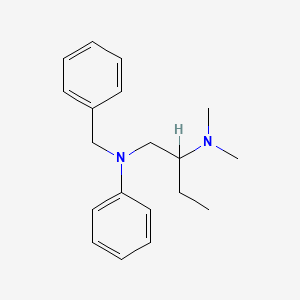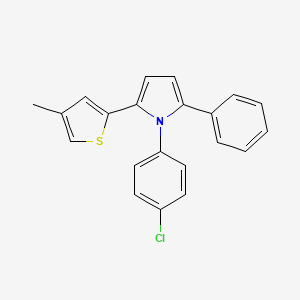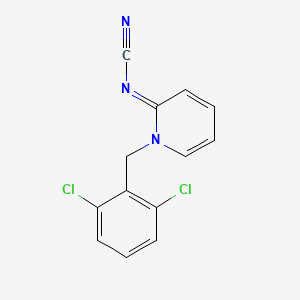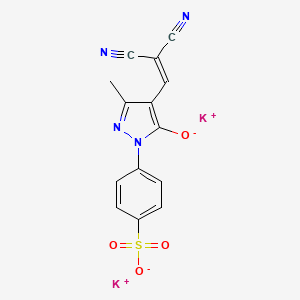
Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dicyanovinyl group, a methyl group, and an oxido-pyrazolyl group attached to a benzenesulphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate typically involves multiple steps. The initial step often includes the preparation of the dicyanovinyl intermediate, which is then reacted with a pyrazole derivative under controlled conditions. The final step involves the sulphonation of the resulting compound to introduce the benzenesulphonate group. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to enhance efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the dicyanovinyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to the formation of various substituted pyrazole derivatives .
Scientific Research Applications
Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent probes .
Mechanism of Action
The mechanism of action of dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and disrupt cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Dicyanovinyl-substituted oligothiophenes: These compounds share the dicyanovinyl group and are used in organic solar cells.
1-(2,2-Dicyanovinyl)-2,5-dimethoxybenzene: This compound is a solvatochromic fluorophore with similar electronic properties.
p-Bis(2,2-dicyanovinyl)benzene analogues: These compounds are studied for their solid-state emission properties.
Uniqueness
Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
84434-33-3 |
|---|---|
Molecular Formula |
C14H8K2N4O4S |
Molecular Weight |
406.50 g/mol |
IUPAC Name |
dipotassium;4-[4-(2,2-dicyanoethenyl)-3-methyl-5-oxidopyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C14H10N4O4S.2K/c1-9-13(6-10(7-15)8-16)14(19)18(17-9)11-2-4-12(5-3-11)23(20,21)22;;/h2-6,19H,1H3,(H,20,21,22);;/q;2*+1/p-2 |
InChI Key |
BRSBMFADBGKQCO-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C#N)[O-])C2=CC=C(C=C2)S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


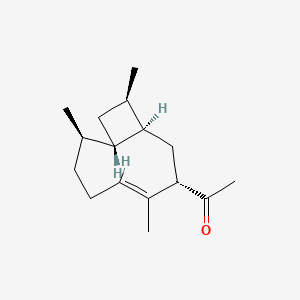
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12714319.png)

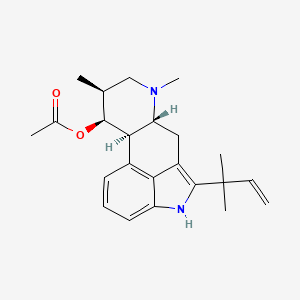
![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)

